

# Application Notes: JQKD82 Dihydrochloride for Multiple Myeloma Cell Lines

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## Compound of Interest

Compound Name: JQKD82 dihydrochloride

Cat. No.: B15586043

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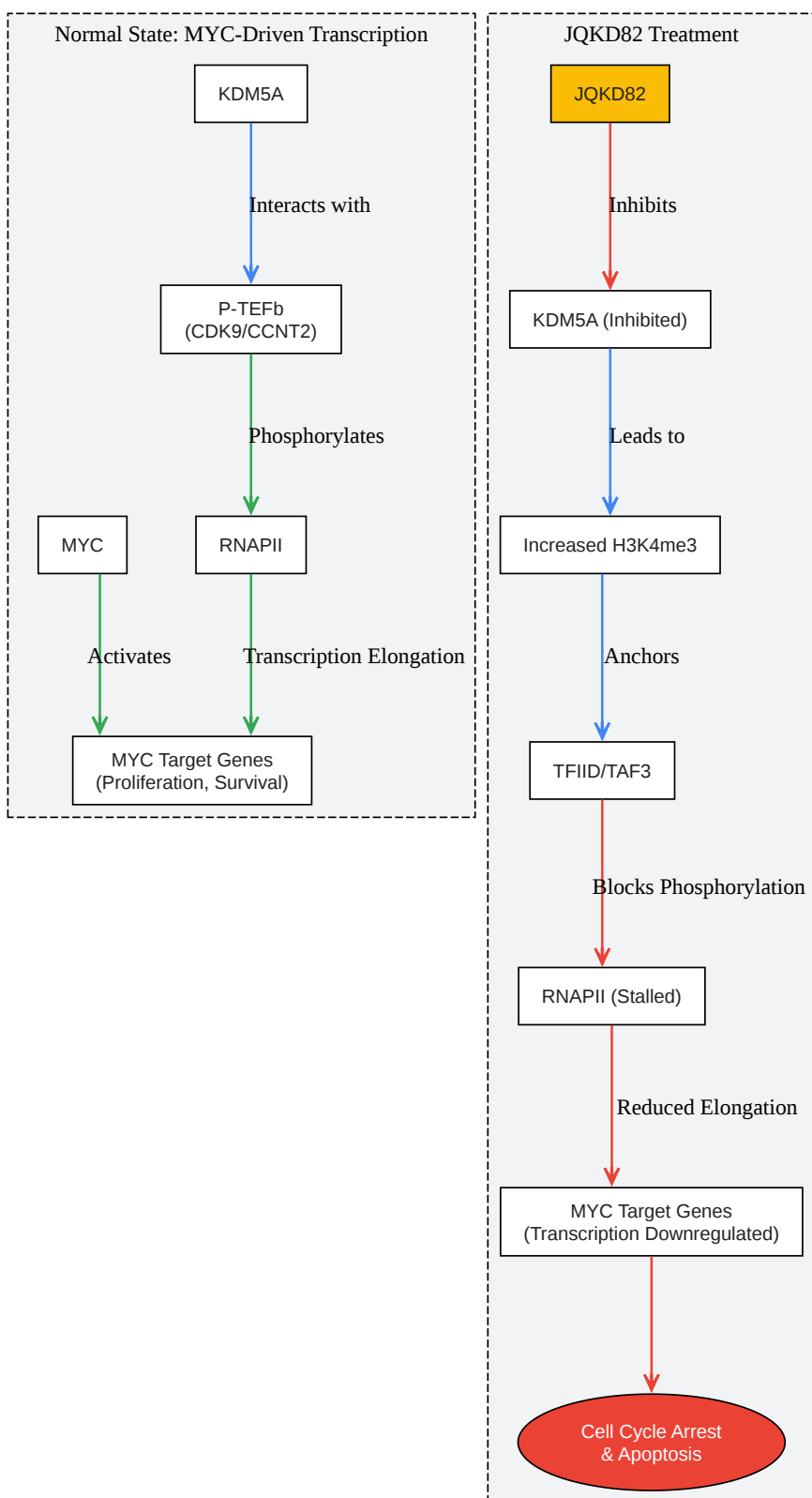
## Introduction

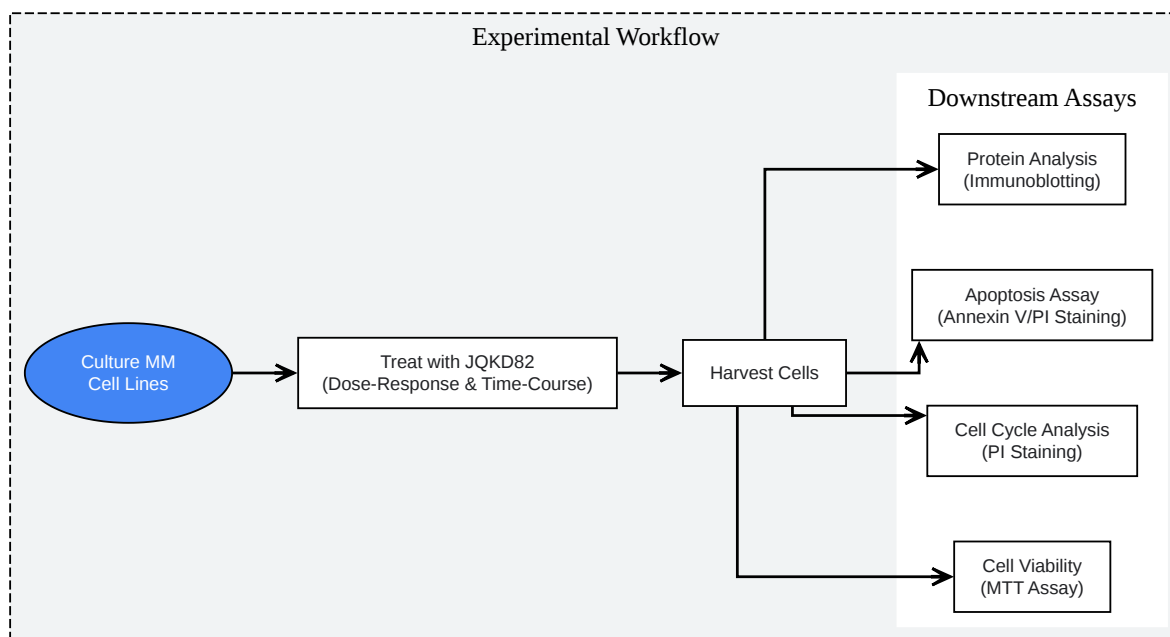
**JQKD82 dihydrochloride** is a cell-permeable, selective inhibitor of the Lysine Demethylase 5 (KDM5) family of enzymes.[1][2][3][4][5] It functions as a prodrug, delivering the active metabolite KDM5-C49, which potently blocks KDM5 function.[2][3] In multiple myeloma, KDM5A is a key enzyme that cooperates with the MYC oncogene to drive the transcription of genes essential for tumor cell growth and survival.[6][7] JQKD82 treatment leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription.[2][4] Paradoxically, this results in the inhibition of MYC-driven transcriptional output, leading to anti-myeloma activity both in vitro and in vivo.[6] These application notes provide a summary of the effects of JQKD82 on multiple myeloma cell lines and detailed protocols for key experimental assays.

## Mechanism of Action

**JQKD82 dihydrochloride** treatment disrupts the epigenetic regulation of gene expression in multiple myeloma cells. The active metabolite, KDM5-C49, inhibits KDM5A, which normally interacts with the positive transcription elongation factor b (P-TEFb) complex.[6][8] This inhibition leads to a hypermethylation of H3K4me3.[8] The increased H3K4me3 serves as a docking site for the TFIID transcription factor complex via the TAF3 subunit, which creates a barrier to the phosphorylation of RNA Polymerase II (RNAPII) by TFIIH (CDK7) and P-TEFb

(CDK9).[6][8] This suppression of RNAPII phosphorylation dampens transcription elongation of MYC target genes, ultimately leading to cell cycle arrest and apoptosis.[7][8]





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